2-(4-Fluorophenyl)furan
Overview
Description
2-(4-Fluorophenyl)furan (FF) is a heterocyclic organic compound that has gained interest in scientific research due to its unique properties and potential applications in various fields. It has a molecular formula of C10H7FO and an average mass of 162.160 Da .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)furan consists of a furan ring attached to a fluorophenyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The fluorophenyl group consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with a fluorine atom attached .Scientific Research Applications
Crystal Structure and Synthesis
- A study by Li et al. (2008) reported on the synthesis of a compound related to 2-(4-Fluorophenyl)furan. They focused on the crystal structure and intermolecular interactions of this compound, highlighting its significance in the field of crystallography and materials science (Ying Li, Yong-qiang Ma, Zi-Ning Cui, Xinling Yang, Yun Ling, 2008).
Fluorogenic Reagent in Chromosome Studies
- Fluram (Fluorescamine), a derivative of 2-(4-Fluorophenyl)furan, has been used effectively in differentiating chromosome regions, as noted by Cuéllar et al. (1991). This research provides valuable insights into the distribution of chromosome proteins and could have implications in genetic studies and diagnostics (T. Cuéllar, J. Gosálvez, P. del Castillo, J. Stockert, 1991).
Photophysical Properties
- The effect of solvent polarity on the photophysical properties of chalcone derivatives was studied by Kumari et al. (2017). This research, including 2-(4-Fluorophenyl)furan derivatives, sheds light on the solvatochromic effects and intramolecular charge transfer interactions, which are crucial for applications in photochemistry and molecular electronics (Rekha Kumari, A. Varghese, Louis George, Y. Sudhakar, 2017).
Antimicrobial Applications
- Stephens et al. (2001) investigated the antimicrobial properties of 2,5-diarylfurans, including 2-(4-Fluorophenyl)furan derivatives. Their findings on DNA binding affinities and efficacy against various microbial strains highlight potential applications in developing novel antimicrobial agents (C. E. Stephens, F. Tanious, S. Kim, W. Wilson, W. Schell, J. Perfect, S. Franzblau, D. Boykin, 2001).
Organic Light-Emitting Field-Effect Transistors (OLETs)
- Oniwa et al. (2013) synthesized furan-based biphenyl end-capped oligomers, including 2-(4-Fluorophenyl)furan derivatives, for use in OLETs. This research provides insights into the influence of molecular structure on carrier mobility and luminescence, essential for advancements in organic electronics (K. Oniwa, T. Kanagasekaran, T. Jin, M. Akhtaruzzaman, Yoshinori Yamamoto, H. Tamura, I. Hamada, H. Shimotani, N. Asao, S. Ikeda, K. Tanigaki, 2013).
Fluorometric Assay
- Tamaura et al. (1975) utilized a compound related to 2-(4-Fluorophenyl)furan in fluorometric assays to differentiate the states of amino groups in proteins like insulin and lysozyme. This research contributes to understanding protein structures and functions, vital in biochemistry and pharmaceutical sciences (Y. Tamaura, K. Todokoro, M. Ikebe, H. Makino, S. Hirose, Y. Inada, 1975).
properties
IUPAC Name |
2-(4-fluorophenyl)furan | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBVLJUMOAPYFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)furan |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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